6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Description
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2 |
InChI Key |
PAXYXHLABUTTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Hydrogenation Approach
One documented method involves the reductive amination of 1,4-benzodioxan-6-carboxaldehyde followed by catalytic hydrogenation:
- Starting Materials : 1,4-benzodioxan-6-carboxaldehyde and methanolic ammonia.
- Catalyst : Raney Nickel.
- Solvent : Methanol.
- Conditions : Reaction mixture stirred at 20–30 °C, then transferred to a hydrogenator kettle under nitrogen atmosphere. Hydrogen gas is introduced at 50–55 psi and the temperature raised to 40–45 °C for 90–120 minutes.
- Workup : Filtration of catalyst under nitrogen, distillation of methanol under vacuum, pH adjustment with isopropyl alcohol hydrochloride, and crystallization.
- Yield : Approximately 84.1%.
- Spectral Data : FT-IR and mass spectrometry confirm the structure.
This method is effective for preparing 2,3-dihydro-benzodioxin-6-yl-methylamine hydrochloride, a key intermediate that can be further functionalized to introduce trifluoromethyl groups.
Condensation and Reduction Using Sodium Borohydride
Another approach involves condensation of 1,4-benzodioxan-6-carboxaldehyde with aromatic amines followed by reduction:
- Starting Materials : 1,4-benzodioxan-6-carboxaldehyde and 3-amino-4-fluorobenzonitrile.
- Catalyst : p-Toluenesulfonic acid monohydrate.
- Solvent : Toluene for condensation; methanol and dichloromethane for reduction.
- Procedure : The aldehyde and amine are refluxed in toluene with acid catalyst for 20 hours with a Dean-Stark apparatus to remove water. The resulting imine intermediate is then reduced at low temperature (-10 °C) with sodium borohydride in portions.
- Yield : Approximately 90%.
- Purity : High purity confirmed by HPLC.
- Notes : This method allows introduction of various substituents on the aromatic ring, including trifluoromethyl groups, by varying the amine partner.
Base-Catalyzed Knoevenagel Condensation Followed by Cyclization
A general synthetic route involves:
- Step 1 : Knoevenagel condensation of substituted benzyl carbaldehydes with phenylacetonitriles in the presence of sodium methoxide in methanol at room temperature.
- Step 2 : Cyclization to form the benzodioxane ring system.
- Yield : Typically 70% or higher.
- Advantages : This method is versatile for synthesizing diarylacrylonitrile analogues, which can be further modified to obtain trifluoromethyl-substituted benzodioxanes.
Data Table Summarizing Preparation Methods
| Method Number | Reaction Type | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Reductive amination & hydrogenation | 1,4-benzodioxan-6-carboxaldehyde, methanolic ammonia | Raney Nickel, H2 (50–55 psi), MeOH, 20–45 °C | 84.1 | Produces methylamine intermediate |
| 2 | Condensation & reduction | 1,4-benzodioxan-6-carboxaldehyde, aromatic amine | p-Toluenesulfonic acid, NaBH4, toluene, MeOH/DCM, -10 °C | 90 | Allows substitution variation, high purity |
| 3 | Knoevenagel condensation & cyclization | Substituted benzyl carbaldehydes, phenylacetonitriles | Sodium methoxide, MeOH, room temperature | ~70 | Versatile for diarylacrylonitrile analogues |
Research Discoveries and Notes
- The reductive amination method with Raney Nickel is widely used due to its high yield and operational simplicity under mild conditions. It is particularly suited for preparing amine intermediates that can be further functionalized.
- The condensation followed by sodium borohydride reduction provides a route to introduce various substituents, including trifluoromethyl groups, with excellent yields and purity, making it valuable for pharmaceutical intermediates.
- Base-catalyzed Knoevenagel condensation is a robust method for synthesizing substituted benzodioxane derivatives and allows structural diversity.
- Physicochemical data indicate that 6-(Trifluoromethyl)-2,3-dihydrobenzo[b]dioxine is very soluble in water and organic solvents, has high gastrointestinal absorption, and can permeate the blood-brain barrier, which is important for drug design considerations.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Unfortunately, the search results do not contain information regarding the applications of the compound "6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine". However, the search results do provide information on similar compounds, which may be relevant to your research.
Similar Compounds Described in Search Results
- 4-(Trifluoromethyl)-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2-hydroxypyridine-3-carbonitrile This compound is identified by the CBNumber: CB8448303 and has the molecular formula C15H9F3N2O3 .
- Tri-fluorinated Chalcones of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one These compounds were the subject of a study involving synthesis, computational analysis, and antimicrobial screening .
- 1H-benzo[d]imidazole derivatives These derivatives were studied as anti-tubulin polymerization agents. The synthesis and biological evaluation of these compounds were performed, and molecular modeling was used to understand their activity . Some of these compounds were synthesized from 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-benzo[d]imidazoles .
- Trifluoromethylated Triazoles Research has been done on the synthesis of trifluoromethylated triazoles, which have a variety of applications in pharmaceuticals, agrochemicals, and other areas .
- 6-amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile This compound and related compounds are being investigated as Ral GTPase inhibitors for the treatment of cancer metastasis .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Unsubstituted 2,3-Dihydrobenzo[b][1,4]dioxine
The parent compound lacks substituents on the benzene ring. While it serves as a core structure in PKM2 activators, its activity is significantly lower than fluorinated derivatives. For example:
- Analogue 3 (unsubstituted dioxine heterocycle) exhibits an AC50 of 270 nM in PKM2 activation, whereas Compound 55 (6-CF₃-substituted) shows 43 nM AC50, indicating a 6.3-fold potency increase due to the -CF₃ group .
- The trifluoromethyl group enhances electron-withdrawing effects, improving binding affinity to target proteins .
Methoxy-Substituted Derivatives
Methoxy groups (-OCH₃) at the 4-position (e.g., Analogue 4 ) improve potency compared to the unsubstituted core (AC50 = 171 nM) but are less effective than -CF₃ derivatives . In acrylamide-based inhibitors, para-chloro or trifluoromethyl benzene substituents (e.g., 2s , 2t ) show superior inhibition (60–80%) compared to methoxy groups .
Benzoxazole/Benzothiazole-Containing Derivatives
Derivatives with benzoxazole or benzothiazole moieties (e.g., Compound 21 ) demonstrate moderate 5-HT1A receptor binding (Ki = 12–18 nM) and antidepressant effects in forced swim tests (FST). However, the -CF₃ group in 6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine enhances metabolic stability and blood-brain barrier penetration, critical for CNS-targeted therapies .
Halogenated Derivatives
Bromo or nitro substituents (e.g., 6-bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine ) are synthesized for diversity-oriented libraries but lack explicit activity data. In contrast, trifluoromethyl-substituted analogues show consistent potency due to fluorine’s unique stereoelectronic properties .
Key Data Table: Activity of Selected Analogues
Mechanistic Insights
- Steric and Electronic Effects : The -CF₃ group’s steric bulk aligns with favorable green contours in 3D QSAR models, optimizing interactions with hydrophobic pockets in target proteins .
- Solubility and Bioavailability : Fluorination improves lipophilicity (logP = 2.7–3.0) and metabolic stability, though aqueous solubility decreases, requiring formulation adjustments .
- Stereochemical Sensitivity : Methyl additions to piperazine rings proximal to the dioxine core reduce potency (e.g., Compound 34 , AC50 = 0.866 μM), highlighting the scaffold’s sensitivity to steric modifications .
Biological Activity
6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
Antitumor Activity
Research has indicated that compounds related to this compound exhibit notable antitumor activity. For instance, derivatives have shown effectiveness against various cancer cell lines, including P388 murine leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antiviral Properties
In vitro studies have demonstrated that this compound possesses antiviral properties against viruses such as Herpes simplex Type I and Poliovirus Type I. The antiviral mechanism may involve the inhibition of viral replication through interference with viral protein synthesis .
Antibacterial and Antifungal Activities
Compounds related to this compound have shown antibacterial and antifungal activities. For instance, some derivatives have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects that suggest potential applications in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest in cancer cells .
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to programmed cell death in cancerous cells .
- Antiviral Mechanisms : The exact mechanisms remain under investigation but may involve interference with viral entry or replication processes .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a derivative of this compound against the HCT116 human colon cancer cell line. The compound demonstrated an IC50 value in the nanomolar range, indicating potent cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, a hallmark of apoptosis .
Case Study 2: Antiviral Activity
In another study focusing on antiviral properties, a series of derivatives were tested against Herpes simplex virus. The results showed a dose-dependent reduction in viral titers with an EC50 value that suggests effective antiviral activity at low concentrations .
Data Tables
Q & A
Q. Table 1: Key Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Steric hindrance from CF | Microwave-assisted synthesis | |
| Low solubility in aqueous media | PEG-based solvent systems | |
| Purification complexity | Gradient elution in flash chromatography |
Q. Table 2: Recommended Analytical Techniques
| Technique | Application | Detection Limit |
|---|---|---|
| F NMR | Quantifying fluorine substitution | 0.1 mmol |
| Chiral HPLC | Enantiomeric excess determination | 0.5% |
| High-Resolution Mass Spectrometry | Impurity profiling | 1 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
